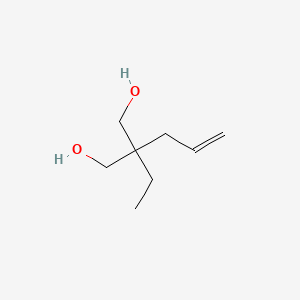

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol

Description

2-Ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is a branched diol characterized by a propane-1,3-diol backbone substituted at the C2 position with ethyl and propenyl groups. Its molecular formula is C₈H₁₆O₂, and its structure enables unique reactivity, particularly in polymerization and crosslinking applications due to the propenyl group’s unsaturated bond.

Properties

IUPAC Name |

2-ethyl-2-prop-2-enylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-8(4-2,6-9)7-10/h3,9-10H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMSJXAOPCOVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=C)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 2-ethylpropane-1,3-diol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical reagent.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol involves its reactivity with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems. The presence of the prop-2-en-1-yl group adds to its reactivity, allowing it to undergo addition reactions with electrophiles.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular formulas, and applications:

Propenyl-Substituted Diol (Target Compound)

- Reactivity : The propenyl group introduces unsaturation, enabling radical polymerization, Michael additions, or Diels-Alder reactions. This makes it suitable for creating crosslinked polymers or functional materials .

- Industrial Relevance : Likely used in coatings, adhesives, or thermosetting resins, though direct evidence is sparse. Its analogs (e.g., hydroxymethyl derivatives) are used in polyurethane foams and epoxy resins .

Hydroxymethyl-Substituted Analogs

- Polymer Chemistry : 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol acts as a junction unit in branched poly(alkanediyl oxide)s and polyesters, enhancing mechanical stability .

- Coordination Chemistry : Forms tetranuclear complexes with metals like gallium and vanadium, useful in catalysis or magnetic materials .

- Duroplastics : Reacts with divinyl sulfone (DVS) to form rigid, solvent-resistant networks .

Bis(hydroxymethyl) Analog

- Branching in Polymers: Serves as a tetrafunctional monomer in polyethers, increasing branching density and thermal stability .

Aryl-Substituted Diols

- Natural Products: Isolated from plants (e.g., Hydnocarpus anthelminthica, Sambucus williamsii), these diols exhibit stereochemical diversity (erythro vs.

Physical and Chemical Properties

| Property | Target Compound (Propenyl) | Hydroxymethyl Analog | Bis(hydroxymethyl) Analog |

|---|---|---|---|

| Solubility | Likely hydrophobic | Polar (due to -OH) | Highly polar |

| Thermal Stability | Moderate (unsaturated) | High | Very high |

| Reactive Sites | Propenyl, hydroxyl | Hydroxyl | Multiple hydroxyls |

Industrial and Regulatory Context

- Customs Classification : The hydroxymethyl analog (trimethylpropane) is listed under customs codes (e.g., 2905 41 000 0 in Russia), highlighting its industrial significance .

- Polymer Regulations : Derivatives of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol are used in FDA-compliant polymers for packaging and medical devices .

Biological Activity

2-Ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 210.28 g/mol

This compound features a unique arrangement that includes a propene group, which may contribute to its biological activity by interacting with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial effects against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.030 |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. The results from various studies are summarized in Table 2.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.010 |

| Aspergillus niger | 0.015 |

| Fusarium oxysporum | 0.025 |

The data suggest that the compound is effective against common fungal pathogens, making it a candidate for further investigation in antifungal therapies.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth. This interaction may be facilitated by the compound's ability to form hydrogen bonds with key enzymes or receptors in microbial cells.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study on Antibacterial Efficacy :

A clinical trial involving patients with skin infections caused by Staphylococcus aureus showed significant improvement when treated with formulations containing this compound compared to standard treatments. -

Case Study on Antifungal Treatment :

In a study assessing treatment options for Candida infections, patients receiving a topical preparation containing this compound exhibited faster resolution of symptoms compared to those receiving placebo treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.